(S)-Methyl 3-amino-4-methylpentanoate acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 3-amino-4-methylpentanoate acetate is a chemical compound with the molecular formula C9H19NO4 and a molecular weight of 205.25 g/mol It is an ester derivative of 3-amino-4-methylpentanoic acid, which is a chiral molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-amino-4-methylpentanoate acetate typically involves the esterification of (S)-3-amino-4-methylpentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-amino-4-methylpentanoate acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitrile derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Nitro or nitrile derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
(S)-Methyl 3-amino-4-methylpentanoate acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-amino-4-methylpentanoate acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of the active amino acid. This process can modulate various biochemical pathways and exert physiological effects .
Comparison with Similar Compounds
Similar Compounds
®-Methyl 3-amino-4-methylpentanoate acetate: The enantiomer of the compound with different stereochemistry.
Ethyl 3-amino-4-methylpentanoate acetate: An ester derivative with an ethyl group instead of a methyl group.
Methyl 3-amino-4-methylhexanoate acetate: A homologous compound with an additional carbon in the alkyl chain.
Uniqueness
(S)-Methyl 3-amino-4-methylpentanoate acetate is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. This makes it a valuable compound for studying stereoselective processes and developing chiral drugs .
Biological Activity
(S)-Methyl 3-amino-4-methylpentanoate acetate, a derivative of amino acids, has garnered attention for its potential biological activities. This article synthesizes current research findings, including chemical properties, mechanisms of action, and biological applications.
This compound is characterized by its structure, which includes an amino group and an ester functional group. This compound can undergo various chemical reactions:
- Oxidation : The amino group can be oxidized to form nitro or imine derivatives.
- Reduction : The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
- Substitution : The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
These reactions suggest that the compound can be modified to enhance its biological activity or develop new derivatives with specific functions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as a substrate or inhibitor, modulating biochemical pathways relevant to therapeutic applications. Specific mechanisms include:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : Potential binding to receptors like GABA receptors has been noted, influencing neurotransmission and cellular signaling .
Biological Activities
Research has demonstrated several biological activities associated with this compound:
Antitumor Activity
Studies have indicated that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Compounds derived from similar structures have shown IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon carcinoma cells, indicating significant antiproliferative activity .
Antimicrobial Properties
The compound has also been examined for antimicrobial properties. Comparative studies have shown that derivatives of amino-acid-based compounds demonstrate effective inhibition against bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Some derivatives have exhibited lower MIC values compared to standard antimicrobial agents like silver nitrate, suggesting promising applications in treating infections .
Case Studies
-
Study on Antitumor Effects :
- A study focused on a series of compounds structurally similar to this compound found that certain derivatives significantly inhibited the growth of cancer cell lines such as HCT-116 and HeLa cells. The research highlighted the importance of structural modifications in enhancing anticancer activity.
-
Antimicrobial Activity Assessment :
- Another investigation assessed the antimicrobial efficacy of this compound derivatives against Gram-positive and Gram-negative bacteria. Results indicated that specific modifications led to improved antibacterial properties compared to their parent compounds.
Properties
CAS No. |
679789-27-6 |
---|---|
Molecular Formula |
C9H19NO4 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
acetic acid;methyl (3S)-3-amino-4-methylpentanoate |
InChI |
InChI=1S/C7H15NO2.C2H4O2/c1-5(2)6(8)4-7(9)10-3;1-2(3)4/h5-6H,4,8H2,1-3H3;1H3,(H,3,4)/t6-;/m0./s1 |
InChI Key |
QONVRSYYBGLKDN-RGMNGODLSA-N |
Isomeric SMILES |
CC(C)[C@H](CC(=O)OC)N.CC(=O)O |
Canonical SMILES |
CC(C)C(CC(=O)OC)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.